Octahydrofuro[3,2-c]pyridine Hydrochloride: Structural Properties, Synthetic Utility, and Applications in Drug Discovery
Octahydrofuro[3,2-c]pyridine Hydrochloride: Structural Properties, Synthetic Utility, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve the pharmacokinetic profiles and target specificity of drug candidates. Octahydrofuro[3,2-c]pyridine hydrochloride is a premier example of such a scaffold. As a fused bicyclic system containing both a hydrogen-bond accepting furan ring and a versatile secondary piperidine amine, it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and novel antibacterial monobactams[1][2].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols designed for senior researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
The commercial availability of this compound as a hydrochloride salt is a deliberate choice to prevent the oxidative degradation of the secondary amine and to enhance its shelf-life and handling properties[3].
Quantitative Specifications
| Property | Specification |
| Chemical Name | Octahydrofuro[3,2-c]pyridine hydrochloride |
| CAS Registry Number | 1360363-68-3 (Unspecified stereocenter)[3][4] |
| Free Base CAS | 1214875-47-4[5] |
| Molecular Formula | C7H14ClNO (C7H13NO · HCl)[3] |
| Molecular Weight | 163.6452 g/mol [3][4] |
| Core Scaffold Type | Fused Bicyclic (Tetrahydrofuran + Piperidine) |
| Physical Form | Solid (White to off-white powder)[3] |
Structural Biology and the Fsp3 Advantage
The integration of the octahydrofuro[3,2-c]pyridine core into a drug molecule significantly increases its Fraction of sp3 carbons (Fsp3). The causality behind selecting this specific bicyclic system lies in its conformational rigidity. By locking the piperidine ring into a specific geometry via the fused tetrahydrofuran system, the entropic penalty typically incurred when a flexible molecule binds to a target protein is drastically reduced. Furthermore, the oxygen atom in the furan ring acts as a highly directional hydrogen-bond acceptor, allowing for precise interactions within tight enzymatic pockets, such as the NAD+ binding site of PARP enzymes[1][6].
Synthetic Methodologies: Self-Validating Protocols
As a secondary amine, octahydrofuro[3,2-c]pyridine is primarily utilized in amide couplings, reductive aminations, and SN2 alkylations. Below is a field-proven, self-validating protocol for integrating this scaffold via amide coupling, a critical step in the synthesis of PARP inhibitors[1].
Protocol: Standardized Amide Coupling (HATU/DIPEA)
Objective: Conjugate the octahydrofuro[3,2-c]pyridine core to a carboxylic acid intermediate (e.g., a phthalazinone derivative) to form a stable amide linkage.
Rationale for Reagent Selection (Causality): HATU is selected over standard carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered cyclic secondary amines. N,N-Diisopropylethylamine (DIPEA) is utilized in a strict 3.0 to 4.0 molar equivalent excess. The first equivalent is entirely consumed to neutralize the hydrochloride salt and liberate the free base of the octahydrofuro[3,2-c]pyridine, while the remaining equivalents maintain the basic environment required for the formation of the active OAt ester.
Step-by-Step Workflow:
-
Pre-Activation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Causality: Pre-activating the acid minimizes side reactions and prevents the competitive guanidinylation of the secondary amine.
-
-
Conjugation: Add Octahydrofuro[3,2-c]pyridine hydrochloride (1.1 eq) to the activated mixture in one portion.
-
Self-Validation & Monitoring: Stir the reaction at room temperature. After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: The reaction is deemed complete only when the mass of the activated OAt ester is entirely depleted, and the distinct [M+H]+ peak of the target amide is dominant. If incomplete, stir for an additional 2 hours.
-
-
Quench and Workup: Dilute the mixture with ethyl acetate (EtOAc) and quench with distilled water. Separate the phases. Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Causality: The HCl wash removes any unreacted octahydrofuro[3,2-c]pyridine free base, while the NaHCO3 wash neutralizes residual acidic byproducts (like HOAt), ensuring a highly pure crude product prior to chromatography.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, typical gradient of 0-10% MeOH in DCM).
Workflow for integrating Octahydrofuro[3,2-c]pyridine into target APIs.
Pharmaceutical Applications
Oncology: PARP Inhibitors
Octahydrofuro[3,2-c]pyridine is heavily cited in patent literature (e.g., WO2012019426A1) as a core intermediate for synthesizing phthalazinone-based PARP inhibitors[1][6]. PARP-1 and PARP-2 are enzymes critical for DNA single-strand break repair[1]. When tumors with inherent homologous recombination deficiencies (such as BRCA1/BRCA2 mutations) are treated with a PARP inhibitor, the cells undergo "synthetic lethality" and undergo apoptosis[6]. The octahydrofuro[3,2-c]pyridine moiety acts as a rigid linker that precisely projects the pharmacophore into the enzyme's NAD+ catalytic binding site, preventing the synthesis of poly(ADP-ribose) chains[6].
Mechanism of action for PARP inhibitors utilizing the bicyclic scaffold.
Infectious Disease: Monobactam Antibiotics
Beyond oncology, the scaffold is utilized in the synthesis of advanced monobactams (β-lactam antibiotics) aimed at treating severe Gram-negative bacterial infections[2]. According to WO2015103583A1, incorporating complex bicyclic heterocycles like octahydrofuro[3,2-c]pyridine at the periphery of the monobactam core modulates the molecule's hydrophilicity and porin-mediated cell penetrability, allowing the antibiotic to bypass bacterial efflux pumps more effectively[2].
Conclusion
Octahydrofuro[3,2-c]pyridine hydrochloride is far more than a simple chemical reagent; it is a strategic structural asset in modern drug design. By offering a high Fsp3 character, conformational rigidity, and reliable secondary amine reactivity, it enables the synthesis of highly targeted therapeutics ranging from synthetic lethal oncology drugs to next-generation antibiotics.
References
- Cymit Química. "Octahydrofuro[3,2-c]pyridine hydrochloride Product Information." Cymitquimica.com.
- Aaronchem. "1360363-68-3 | MFCD22393622 | Octahydrofuro[3,2-c]pyridine hydrochloride." Aaronchem.com.
- Google Patents. "WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof." Patents.google.com.
- Google Patents. "WO2015103583A1 - Monobactams and methods of their synthesis and use." Patents.google.com.
- BLD Pharm. "1214875-47-4 | Octahydrofuro[3,2-c]pyridine." Bldpharm.com.
Sources
- 1. WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof - Google Patents [patents.google.com]
- 2. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 3. Octahydrofuro[3,2-c]pyridine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 1214875-47-4|Octahydrofuro[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 6. WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof - Google Patents [patents.google.com]
